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Compound of Interest

Compound Name: Lupitidine

Cat. No.: B1675508

Technical Dossier: Lupitidine (C21H27N502S)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lupitidine (development code SKF-93479) is a potent, long-acting H2 receptor antagonist that
was developed by Smith, Kline & French as a potential anti-ulcer therapeutic.[1] Although it
demonstrated the ability to inhibit nocturnal gastric acid secretion, it was never commercially
marketed. This document provides a technical overview of Lupitidine, including its chemical
identity, synthesis, and its presumed mechanism of action based on its classification as a
histamine H2 receptor antagonist. Due to its status as an unmarketed compound, publicly
available data is limited; therefore, this guide also incorporates general knowledge of H2
receptor antagonists to provide a comprehensive understanding of its expected
pharmacological profile.

Chemical Identity

IUPAC Name: 2-[2-[[5-(2-Aminopropan-2-yl)furan-2-ylimethylsulfanyl]ethylamino]-5-[(6-
methylpyridin-3-yl)methyl]-1H-pyrimidin-6-one[1]

Alternative IUPAC Names:
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e 2-[2-[[5-[(dimethylamino)methyl]furan-2-yljmethylsulfanyl]ethylamino]-5-[(6-methyl-3-
pyridinyl)methyl]-1H-pyrimidin-6-one[2]

e 2-((2-((5-((Dimethylamino)methyl)furfuryl)thio)ethyl)amino)-5-((6-methyl-3-pyridyl)methyl)-4-
(1H)-pyrimidinone trihydrochloride (for the hydrochloride salt)[3]

Chemical Formula: C21H27N502S[1][2]

Property Value Source
Molecular Weight 413.5 g/mol [2]
CAS Number 83903-06-4 [11[2]

Synthesis Protocol

A described synthesis route for Lupitidine is outlined below.[4]

Starting Materials:

6-methylpyridine-3-carboxaldehyde

e Malonic acid

» Piperidine

e Pyridine

o Ethanol

e Sulfuric acid

» Palladium on carbon (Pd/C)

o Ethyl formate

e Thiourea

e Sodium
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Ether

Methyl iodide

Sodium hydroxide

2-[(5-dimethylaminomethylfuran-2-yl)methylthio]ethylamine

Methodology:

Condensation: 6-methylpyridine-3-carboxaldehyde is condensed with malonic acid using
piperidine in refluxing pyridine to yield 3-(6-methyl-3-pyridyl)acrylic acid.

 Esterification: The resulting acrylic acid is esterified with ethanol and sulfuric acid to produce
ethyl 3-(6-methyl-3-pyridyl)acrylate.

e Reduction: The acrylate is reduced with hydrogen over a Pd/C catalyst in ethanol to afford
ethyl 3-(6-methyl-3-pyridyl)propionate.

e Cyclization: The propionate is cyclized with ethyl formate and thiourea in the presence of
sodium in an ether-ethanol mixture to form 5-(6-methyl-3-pyridylmethyl)-2-thiouracil.

o Methylation: The thiouracil is methylated with methyl iodide and sodium hydroxide in hot
water to give 5-(6-methyl-3-pyridyl-methyl)-2-methylthio-4-pyrimidone.

e Final Condensation: The pyrimidone is then condensed with 2-[(5-
dimethylaminomethylfuran-2-yl)methylthio]ethylamine in refluxing pyridine to yield
Lupitidine.

Mechanism of Action and Signaling Pathway

As a histamine H2 receptor antagonist, Lupitidine is expected to competitively and reversibly
bind to histamine H2 receptors on the basolateral membrane of gastric parietal cells.[5] This
action blocks the binding of histamine, thereby inhibiting the production of gastric acid.[5] The
primary signaling pathway affected is the Gs protein-coupled receptor pathway.

Histamine H2 Receptor Signaling Pathway:
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» Ligand Binding: Under normal physiological conditions, histamine binds to the H2 receptor.

o G-Protein Activation: This binding activates the associated Gs alpha subunit of the G-protein.
o Adenylate Cyclase Activation: The activated Gs alpha subunit stimulates adenylyl cyclase.

o CAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (CAMP).

e Protein Kinase A Activation: CAMP activates Protein Kinase A (PKA).

e Proton Pump Activation: PKA phosphorylates and activates the H+/K+ ATPase (proton
pump), leading to the secretion of H+ ions into the gastric lumen.

By blocking the initial binding of histamine, H2 receptor antagonists like Lupitidine prevent this
entire cascade, leading to a reduction in gastric acid secretion.
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Caption: Histamine H2 Receptor Signaling Pathway and the inhibitory action of Lupitidine.

Quantitative Data

Specific quantitative data for Lupitidine is not readily available in the public domain. However,
a comparison of the relative potencies of other H2 receptor antagonists can provide context for
the expected efficacy of compounds in this class.

. Relative Potency (compared to
H2 Receptor Antagonist

Cimetidine)
Cimetidine 1x
Ranitidine 3-11x
Famotidine 20-27x

(Source: Antioxidant and Anti-Glycation
Potential of H2 Receptor Antagonists—In Vitro
Studies and a Systematic Literature Review,
2023)[6]

Experimental Protocols

Detailed experimental protocols for Lupitidine are not published. However, standard assays for
evaluating H2 receptor antagonists would include:

 In Vitro Receptor Binding Assays: To determine the binding affinity of Lupitidine to the H2
receptor, typically using radioligand binding assays with cell membranes expressing the
receptor.

¢ In Vitro Functional Assays: To measure the antagonist effect on histamine-stimulated cAMP
production in cells expressing the H2 receptor.

¢ In Vivo Gastric Acid Secretion Studies: To assess the inhibition of gastric acid secretion in
animal models (e.g., pylorus-ligated rats) following administration of Lupitidine. Intragastric
pH would be monitored over time.[7]
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A general protocol for an in vitro antioxidant assay that has been used for other H2 receptor
antagonists is the ABTS assay:[6]

e Asolution of 2 mM ABTS diammonium salt and 3.5 mM potassium persulfate is prepared.

e 10 pL of a diluted sample of the H2 receptor antagonist is added to 290 yL of the ABTS
solution.

e Methanol is added to a final volume of 300 pL.
e A control sample containing only the ABTS solution is also prepared.
e The mixture is incubated for 10 minutes.

e The absorbance is measured to determine the radical scavenging activity.

Conclusion

Lupitidine is a structurally defined H2 receptor antagonist with a clear, albeit unpublished,
record of development. While specific data on its performance remains limited, its classification
allows for a strong inference of its mechanism of action through the well-understood histamine
H2 receptor signaling pathway. The provided synthesis route offers a basis for its chemical
production. For drug development professionals, Lupitidine serves as an example of a potent
anti-secretory agent, and its history underscores the rigorous process of pharmaceutical
development. Further research into its specific binding kinetics and in vivo efficacy would be
necessary to fully characterize this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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